Isoquinoline

Catalog No.
S601696
CAS No.
119-65-3
M.F
C9H7N
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline

CAS Number

119-65-3

Product Name

Isoquinoline

IUPAC Name

isoquinoline

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H

InChI Key

AWJUIBRHMBBTKR-UHFFFAOYSA-N

SMILES

C1=CC=C2C=NC=CC2=C1

Solubility

4.52 mg/mL at 25 °C
Slightly soluble in water
Soluble (in ethanol)

Synonyms

isoquinoline, isoquinoline conjugate acid, isoquinoline hydrobromide, isoquinoline hydrochloride, isoquinoline hydroiodide, isoquinoline sulfate (1:1)

Canonical SMILES

C1=CC=C2C=NC=CC2=C1

Drug Discovery and Development:

Isoquinoline serves as a privileged scaffold in drug discovery and development, owing to its ability to interact with various biological targets. Numerous isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, making them promising candidates for treating various diseases.

  • Anticancer properties: Several naturally occurring isoquinoline alkaloids, such as berberine, possess significant antitumor activity against various cancers []. Research suggests that these alkaloids can target multiple signaling pathways involved in cancer progression, making them potential candidates for future cancer therapies [].
  • Antimicrobial activity: Isoquinoline derivatives have been shown to exhibit potent antimicrobial activity against bacteria, fungi, and viruses []. This opens avenues for exploring their potential in developing novel antibiotics and antiviral drugs to combat emerging infectious diseases [].
  • Neurodegenerative diseases: Studies indicate that specific isoquinoline derivatives might hold promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by targeting specific neurotransmitters and protecting neurons from damage [].

These are just a few examples, and research on the therapeutic potential of isoquinoline derivatives is ongoing, with promising results emerging in various areas.

Material Science and Organic Chemistry:

Beyond its role in drug discovery, isoquinoline finds applications in other scientific fields:

  • Organic synthesis: Isoquinoline serves as a valuable building block in organic synthesis due to its reactivity and the diverse functional groups that can be incorporated into its structure. This allows researchers to create complex molecules with desired properties for various applications.
  • Material science: Isoquinoline derivatives are being explored for their potential in developing novel materials with specific functionalities, such as organic light-emitting diodes (OLEDs) and sensors [].

Isoquinoline is a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. It is classified as a nitrogen-containing heterocycle and has the molecular formula C9H7NC_{9}H_{7}N. Isoquinoline appears as a colorless to yellowish liquid with a distinctive penetrating odor, and it is hygroscopic in nature. The compound has low solubility in water but dissolves well in organic solvents such as ethanol and acetone. Isoquinoline is a weak base, with a pK_a value of approximately 5.14, allowing it to form salts when treated with strong acids .

Isoquinoline was first isolated from coal tar in 1885 and has since been recognized for its structural similarity to pyridine, which influences its chemical behavior and reactivity . Its derivatives are found in various natural products and pharmaceuticals, making it an important compound in medicinal chemistry.

  • Reduction: Isoquinoline can be reduced to yield various products depending on the reducing agent used. For instance, it can be hydrogenated to form tetrahydroisoquinoline derivatives .
  • Oxidation: The oxidation of isoquinoline is challenging; under vigorous conditions, it can lead to ring cleavage and degradation products .
  • Electrophilic Substitution: Isoquinoline reacts with electrophiles primarily at the 5 or 8 positions of the ring. The nitrogen atom's electron-withdrawing nature makes the compound less reactive than benzene but more reactive than quinoline .
  • Nucleophilic Substitution: Nucleophilic attacks typically occur at the 1-position of the isoquinoline ring .

Isoquinoline and its derivatives exhibit significant biological activities, making them valuable in pharmacology:

  • Antimicrobial Properties: Some isoquinoline derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Compounds such as berberine, derived from isoquinoline, have demonstrated anticancer properties through various mechanisms, including apoptosis induction in cancer cells .
  • Analgesic and Antispasmodic Effects: Isoquinoline derivatives like papaverine are known for their vasodilatory effects and are used as antispasmodics.

Several methods exist for synthesizing isoquinoline:

  • Bischler-Napieralski Reaction: This method involves acylating β-phenylethylamine followed by cyclodehydration using Lewis acids like phosphorus pentoxide to yield isoquinolines .
  • Pictet-Spengler Reaction: This reaction involves the condensation of β-phenylethylamine with aldehydes to form imines that cyclize into tetrahydroisoquinolines .
  • Pomeranz-Fritsch Reaction: This efficient method utilizes benzaldehyde and aminoacetoaldehyde in an acidic medium to produce isoquinoline .
  • Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed reactions involving alkynes and aryl ketones that provide isoquinolines under mild conditions .

Isoquinoline finds applications across various fields:

  • Pharmaceuticals: Many isoquinoline derivatives are utilized in drug formulations due to their therapeutic properties, including antihypertensive agents like quinapril and anesthetics like dimethisoquin .
  • Agriculture: Certain isoquinolines have been explored for their potential use as pesticides or herbicides due to their biological activity against pests.
  • Material Science: Isoquinolines are investigated for their role in developing new materials with unique electronic properties.

Research on isoquinoline interactions focuses on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies have shown that isoquinolines can inhibit specific enzymes, which may contribute to their pharmacological effects. For example, some isoquinolines inhibit protein kinases involved in cancer progression .
  • Receptor Binding: Isoquinolines interact with neurotransmitter receptors, influencing neurological pathways and demonstrating potential in treating neurological disorders.

Isoquinoline shares structural similarities with several other compounds, notably quinoline and indole. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey FeaturesUnique Aspects
IsoquinolineBicyclic (Benzene + Pyridine)Weak base; forms salts; low water solubilityExhibits distinct biological activities
QuinolineBicyclic (Benzene + Pyridine)Stronger base than isoquinoline; similar reactivityMore reactive towards electrophiles
IndoleBicyclic (Benzene + Pyrrole)Aromatic stability; involved in many natural productsDifferent nitrogen atom positioning affects reactivity

Isoquinoline's unique nitrogen positioning within its structure influences its chemical reactivity and biological activity compared to its analogs like quinoline and indole. Its derivatives play crucial roles in medicinal chemistry, making it an important subject of study within organic chemistry.

Physical Description

Liquid
Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS]
Solid
Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma

Color/Form

COLORLESS TO BROWN /SRP: TECHNICAL GRADE/
Highly refractive/darkens with age
Colorless liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

129.057849228 g/mol

Monoisotopic Mass

129.057849228 g/mol

Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg

Flash Point

138 °F (NFPA, 2010)
105 °C
99 °C, (Closed Cup)
101 °C c.c.

Heavy Atom Count

10

Vapor Density

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.45 (Air= 1)
Relative vapor density (air = 1): 4.5

Density

1.097-1.103

LogP

2.08
2.08 (LogP)
2.08
2.06

Odor

Penetrating odor, not as offensive as pyridine
Unpleasant odo

Odor Threshold

Odor Threshold Low: 71.0 [mmHg]
[ICSC] Odor threshold from HSDB
71 PPM

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

25.5 - 26 °C

UNII

JGX76Y85M6

Related CAS

21364-46-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 1687 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 1687 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1655 of 1687 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (99.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (94.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

QUINOLINE BINDS TO RNA, DNA & CERTAIN POLYRIBONUCLEOTIDES IN PRESENCE OF NADPH & RAT LIVER MICROSOMES. BINDING WAS PRONOUNCED WITH HELP OF SOME INDUCERS OF MICROSOMAL MONOOXYGENASE SYSTEM. BINDING REACTION REQUIRED NADPH & WAS INHIBITED BY CARBON MONOXIDE, ANILINE, 7,8-BENZOFLAVONE, METHYRAPONE OR SKF 525A. QUINOLINE BOUND PREFERENTIALLY TO POLY(A), POLY(C), POLY(G) & POLY(X), BUT NEGLIGIBLY TO POLY(U) & POLY(I). MOST OF QUINOLINE RESIDUES OF THE ADDUCTS, REGARDLESS OF KIND OF POLYNUCLEOTIDES USED WERE RELEASED BY ACID OR ALKALI AT 100 °C IN FORM OF 3-HYDROXYQUINOLINE. THE 2,3- OR 3,4-EPOXY DERIVATIVE OF QUINOLINE APPARENTLY IS THE REACTIVE INTERMEDIATE FOR NUCLEIC ACID MODIFICATION.

Vapor Pressure

1 mmHg at 139.5 °F ; 5 mmHg at 193.3 °F (NTP, 1992)
0.06 [mmHg]
0.06 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 8

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Impurities

Monomethylquinolines, 2,8-dimethylquinoline, and some homologues of isoquinoline.

Other CAS

119-65-3
91-22-5

Absorption Distribution and Excretion

Salmo gairdneri (rainbow trout) readily absorb & metabolize (14)C quinoline when exposed to 1 mg/l concn in water. Juvenile fish accumulated over 60% of the total radiolabel body burden in the gall bladder as quinoline metabolites after 48 hr exposure, followed by 24 hr in clean water. Hydrolysis products of the metabolites, isolated by alkaline digestion & base-catalysed acetylation, were found to be hydroxyquinolines & quinolinethiols. There is evidence that the hydroxy form was present in the gall bladders as the glucuronide was obtained from thin layer chromatographic experiments, & by cleavage with beta-glucuronidase. The thiols, identified by high & low resolution mass spectrometry, predominated over the hydroxy derivative in most tissues examined. Relative body burdens of quinoline plus metabolites after 48 hr were in the order of: gall bladder >muscle >gut >eyes >liver.
Quinoline is absorbed percutaneously.
Rainbow trout were fed pelleted food containing (14)C-quinoline to assess the relationship of digestive processes to pharmacokinetics. The pH of material in the stomach of rainbow trout ranged from 2.7 to 5.2. ... At 2 hr after feeding, 67% of the quinoline was estimated to be non-ionized & available for absorption across gastric epithelium. Quinoline was >99% non-ionized in the alkaline environment of the intestine; however, relative concns in the intestine were about 8% of those measured in the stomach. Gastric absorption was consistent with known serum profiles & excretion patterns of dietary quinoline. Rates of gallbladder emptying appeared to exceed rates of hepatic bile secretion until about 8 hr after a single feeding. Time since feeding influenced both the amount & concn of quinoline-derived radioactivity in the bile. ...
The primary routes of exposure to quinoline are through skin contact with the liquid & inhalation of the vapor or aerosol.
Elimination half-lives of quinoline & its metabolites showed considerable variability among tissues, with a range of 0.3 days for gallbladder to 8.7 days for muscle. Biliary/fecal excretion was significant & glucuronide conjugates made up 14% of the radioactivity in the bile /in trout/.

Metabolism Metabolites

Isoquinoline has known human metabolites that include isoquinoline N-oxide.

Associated Chemicals

ISOQUINOLINE;119-65-3

Wikipedia

Isoquinoline

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Prepd by the Skaup synthesis of heating aniline with glycerol and nitrobenzene in presence of sulfuric acid: Clarke, Davis, Org. Syn. coll. vol. I, 478 (2nd ed., 1941) 478: alternate syntheses: Manske, Chem Rev. 20, 113 (1942); Bergstrom, ibis, 35, 150 (1944). Process based on interaction of aniline with acetaldehyde and a formaldehyde hemiacetal: Cislak, Wheeler, US 3020281 (1962 to Reilly Tar & Chem.).
QUINOLINE MAY BE EXTRACTED FROM BONE OIL ... .
Isolation from the chemical oil fraction of coal tar distillates.
Skraup synthesis by heating aniline with glycerol and nitrobenzene in presence of sulfuric acid.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Isoquinoline: ACTIVE

Analytic Laboratory Methods

GAS CHROMATOGRAPHY/MASS SPECTROMETRY DETECTED QUINOLINE & OTHER POLYNUCLEAR AROMATIC HYDROCARBONS IN EMISSIONS FROM COKE QUENCH TOWER IN QUANTITY SUFFICIENT TO POSE POTENTIAL HEALTH HAZARD.
TRACE ORGANIC COMPOUNDS (SUCH AS QUINOLINE) IN VARIOUS ENVIRONMENTAL SAMPLES OF TAP WATER, RIVER WATER, SEWAGE, RAIN WATER, SEAWATER & SEDIMENT TAKEN FROM THE KITAKYIUSHU AREA (JAPAN) WERE ANALYZED BY COMPUTERIZED GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
ASTM Method D4763. Standard Practice for Identification of Organic Chemicals in Water by Fluorescence Spectroscopy.

Storage Conditions

PROTECT FROM LIGHT & MOISTURE.

Stability Shelf Life

DARKENS ON STORAGE IN ORDINARY, STOPPERED BOTTLE

Dates

Modify: 2023-08-15

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